molecular formula C9H16BrNO4 B2966698 Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate CAS No. 1207950-16-0

Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B2966698
CAS No.: 1207950-16-0
M. Wt: 282.134
InChI Key: RFCMKEZZBUQPDF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate is a brominated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The bromine atom at the C2 position enhances its reactivity in nucleophilic substitution or cross-coupling reactions, while the Boc group provides stability during synthetic steps .

Properties

IUPAC Name

methyl 2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMKEZZBUQPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207950-16-0
Record name methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate
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Scientific Research Applications

Chemistry: This compound is widely used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of peptides and proteins, aiding in the study of biological processes. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of various polymers and materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate exerts its effects depends on its specific application. For instance, in peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The Boc group is particularly useful for its stability under acidic conditions and ease of removal under mild basic conditions.

Molecular Targets and Pathways Involved:

  • In medicinal chemistry, the compound may interact with enzymes or receptors, modulating biological pathways related to disease states.

  • In polymer synthesis, it may participate in reactions that form cross-linked structures, enhancing material properties.

Comparison with Similar Compounds

Structural Analog: Methyl 2-(4-Bromobenzyl)-3-((tert-Butoxycarbonyl)Amino)Propanoate

  • Molecular Formula: C₁₆H₂₂BrNO₄ (vs. C₉H₁₅BrNO₄ for the target compound) .
  • Key Differences : The 4-bromobenzyl substituent introduces aromaticity and bulkiness, altering solubility and reactivity.
  • Applications : Used in peptide modifications and as a pharmaceutical ingredient. The benzyl group may facilitate π-π interactions in drug-receptor binding .
  • Synthesis : Custom synthesis services are available at scales from 1 kg to 10 kg, emphasizing its industrial relevance .

Brominated Aliphatic Compounds: 2-Bromo-2-Methyl-Propane and 2-Bromo-2-Methyl-Propanoic Acid

  • Physical Properties: Compound Molecular Weight Boiling Point (°C) Solubility 2-Bromo-2-methyl-propane 137.02 73.1 Miscible in organic solvents 2-Bromo-2-methyl-propanoic acid 167.01 200 Soluble in alcohol, ether
  • Contrast : The target compound’s ester and Boc groups reduce volatility compared to these simpler brominated analogs. Its reactivity is tailored for stepwise synthesis rather than bulk reactions .

Boc-Protected Amino Acid Derivatives

  • Example: tert-Butyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate Molecular Formula: C₂₃H₂₆N₂O₅ . Key Differences: Incorporates a fluorenylmethoxycarbonyl (Fmoc) group alongside Boc, enabling orthogonal protection strategies in peptide synthesis. The carbamoyl group further diversifies its reactivity .

Research Findings and Industrial Relevance

  • Scale-Up Challenges : emphasizes flexible payment and third-party inspections for industrial-scale production, reflecting the compound’s commercial viability .

Biological Activity

2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C18H20N2O4
  • Molecular Weight: 328.36 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its effects through modulation of apoptotic pathways. Specifically, it has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in malignant cells.

Anticancer Properties

  • Binding Affinity : Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant binding affinity to Bcl-2 proteins (Ki = 5.2 µM) .
  • Cell Proliferation : MTT assays reveal that these compounds inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents .
  • Apoptosis Induction : Active compounds derived from this class have been shown to induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

Other Biological Activities

  • Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : There is emerging evidence indicating anti-inflammatory properties, although further studies are required to elucidate the mechanisms involved.

Data Tables

Activity TypeObservationReference
Binding AffinityKi = 5.2 µM against Bcl-2
Cell ProliferationSignificant inhibition in MTT assays
Apoptosis InductionCaspase-3 activation in Jurkat cells

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of various tetrahydroisoquinoline derivatives on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with the compound.
  • Neuroprotective Study :
    • In a model of neurodegeneration, treatment with the compound resulted in reduced neuronal cell death and improved behavioral outcomes in animal models.

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